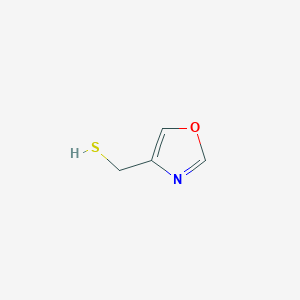
2-(Isopropoxymethyl)pentane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Propan-2-yloxy)methyl]pentane-1-sulfonyl chloride is an organic compound with a complex structure that includes a sulfonyl chloride group, an isopropyl ether, and a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(propan-2-yloxy)methyl]pentane-1-sulfonyl chloride typically involves the reaction of 2-[(propan-2-yloxy)methyl]pentane-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{2-[(Propan-2-yloxy)methyl]pentane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{2-[(Propan-2-yloxy)methyl]pentane-1-sulfonyl chloride} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process typically includes steps for purification, such as distillation or recrystallization, to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
2-[(Propan-2-yloxy)methyl]pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used under anhydrous conditions.
Major Products
Nucleophilic Substitution: Sulfonamide or sulfonate ester derivatives.
Hydrolysis: 2-[(Propan-2-yloxy)methyl]pentane-1-sulfonic acid.
Reduction: 2-[(Propan-2-yloxy)methyl]pentane-1-sulfonyl hydride.
Scientific Research Applications
2-[(Propan-2-yloxy)methyl]pentane-1-sulfonyl chloride has several applications in scientific research:
Biology: Potential use in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(propan-2-yloxy)methyl]pentane-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and modifications of molecules.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon backbone.
Benzenesulfonyl chloride: Contains an aromatic ring, making it more stable and less reactive than aliphatic sulfonyl chlorides.
Tosyl chloride (p-toluenesulfonyl chloride): An aromatic sulfonyl chloride commonly used in organic synthesis.
Uniqueness
2-[(Propan-2-yloxy)methyl]pentane-1-sulfonyl chloride is unique due to its combination of an aliphatic backbone with an isopropyl ether group, which can influence its reactivity and solubility. This structural complexity allows for specific applications where other sulfonyl chlorides may not be suitable.
Properties
Molecular Formula |
C9H19ClO3S |
|---|---|
Molecular Weight |
242.76 g/mol |
IUPAC Name |
2-(propan-2-yloxymethyl)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-4-5-9(6-13-8(2)3)7-14(10,11)12/h8-9H,4-7H2,1-3H3 |
InChI Key |
OQCUCXMPZNFSRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(COC(C)C)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


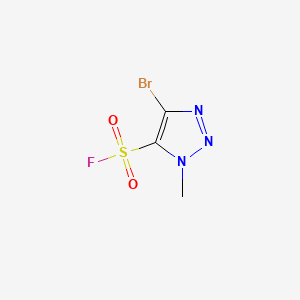
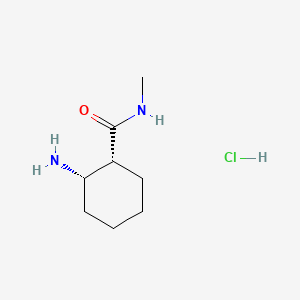

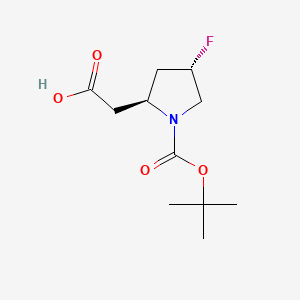
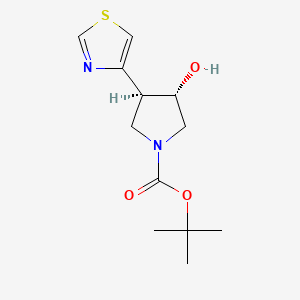
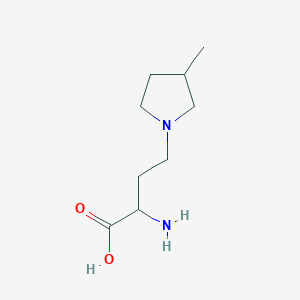
![5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide](/img/structure/B13627792.png)
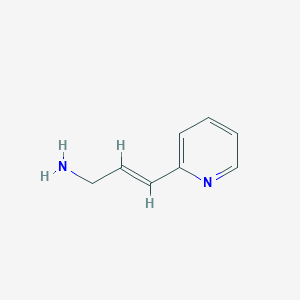

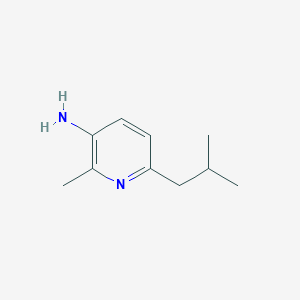
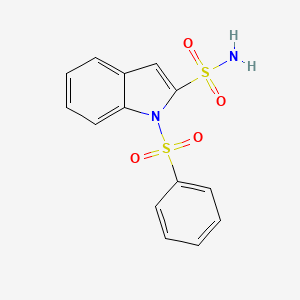
![7-Oxo-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13627823.png)
